

An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-fluoropyridine-3-carboxaldehyde

Cat. No.: B569406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, safety information, a representative synthetic protocol, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.

Chemical and Physical Properties

5-Bromo-2-fluoropyridine-3-carboxaldehyde is an off-white to pale yellow powder.^[1] It is a trifunctional heterocyclic compound, featuring a pyridine core substituted with a bromine atom, a fluorine atom, and a carboxaldehyde group. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**

Property	Value	Source(s)
CAS Number	875781-15-0	[1]
Molecular Formula	C ₆ H ₃ BrFNO	[1]
Molecular Weight	203.99 g/mol	[1]
Appearance	Off-white to pale yellow powder	[1]
Boiling Point (Predicted)	258.2 °C at 760 mmHg	[1]
Density (Predicted)	1.8 ± 0.1 g/cm ³	[1]
Mass Spectrum	m/z = 203.8, 205.7 [M+H] ⁺	[1]

Spectroscopic Data

Spectroscopic data is crucial for the characterization of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**. While full spectra are not provided here, typical expected data are as follows:

- ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a distinct downfield signal for the aldehyde proton.
- ¹³C NMR: The carbon spectrum would display signals for the six carbons in the molecule, including the carbonyl carbon of the aldehyde.
- IR Spectroscopy: The infrared spectrum would feature a prominent absorption band for the carbonyl (C=O) stretching of the aldehyde group.

Safety and Handling

5-Bromo-2-fluoropyridine-3-carboxaldehyde is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H315	Causes skin irritation
H319		Causes serious eye irritation
H335		May cause respiratory irritation
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Reactivity and Synthetic Applications

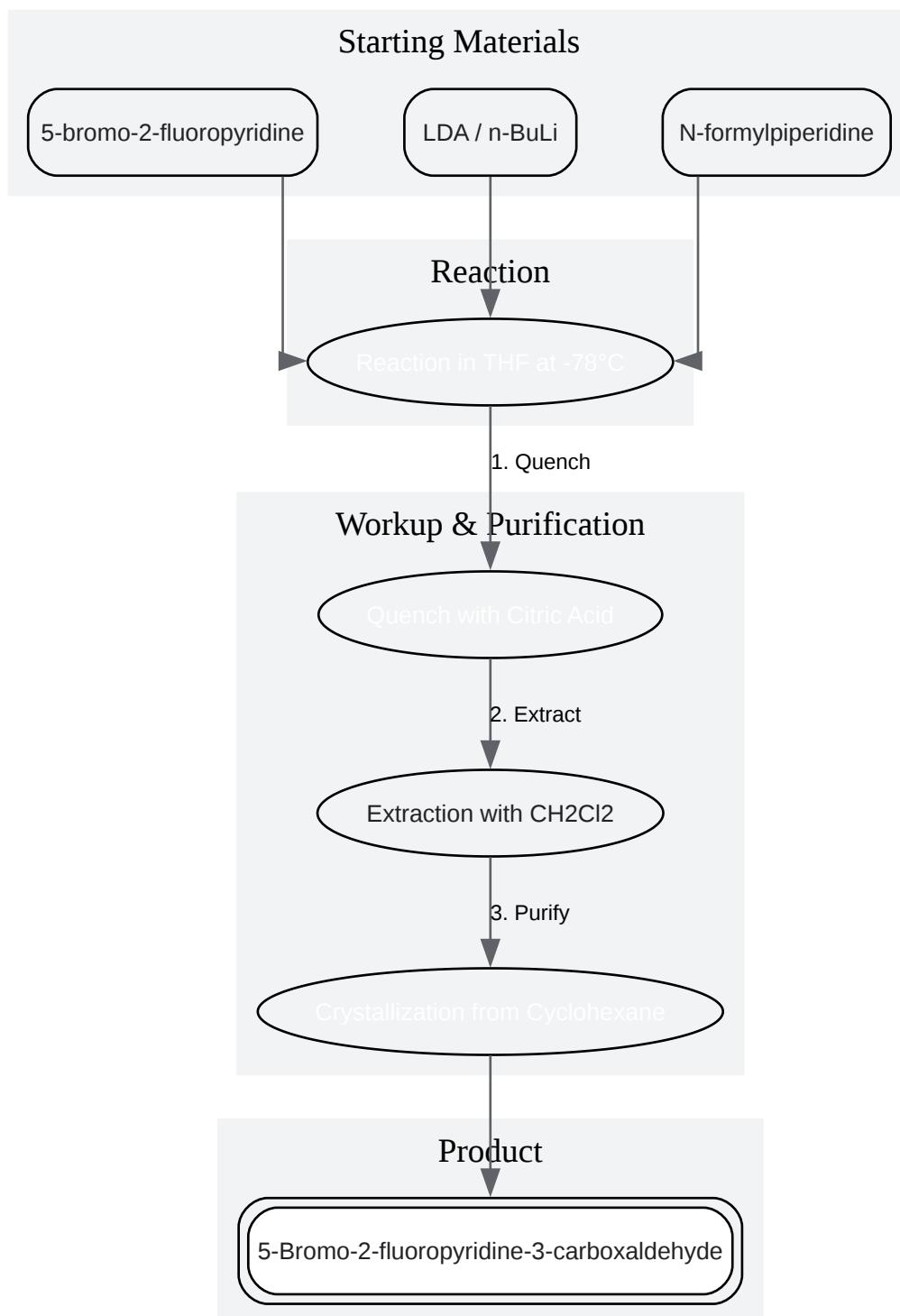
The unique substitution pattern of **5-Bromo-2-fluoropyridine-3-carboxaldehyde** provides multiple avenues for synthetic transformations. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, or amine substituents. The fluorine atom can undergo nucleophilic aromatic substitution, and the aldehyde group serves as a handle for a wide range of reactions, including reductive amination, Wittig reactions, and condensations.

This compound is a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. **5-Bromo-2-fluoropyridine-3-carboxaldehyde** serves as a scaffold to build molecules that can target the ATP-binding site of specific kinases.

Experimental Protocols

Synthesis of 5-Bromo-2-fluoropyridine-3-carboxaldehyde

The following is a representative experimental protocol for the synthesis of **5-Bromo-2-fluoropyridine-3-carboxaldehyde**.


Materials:

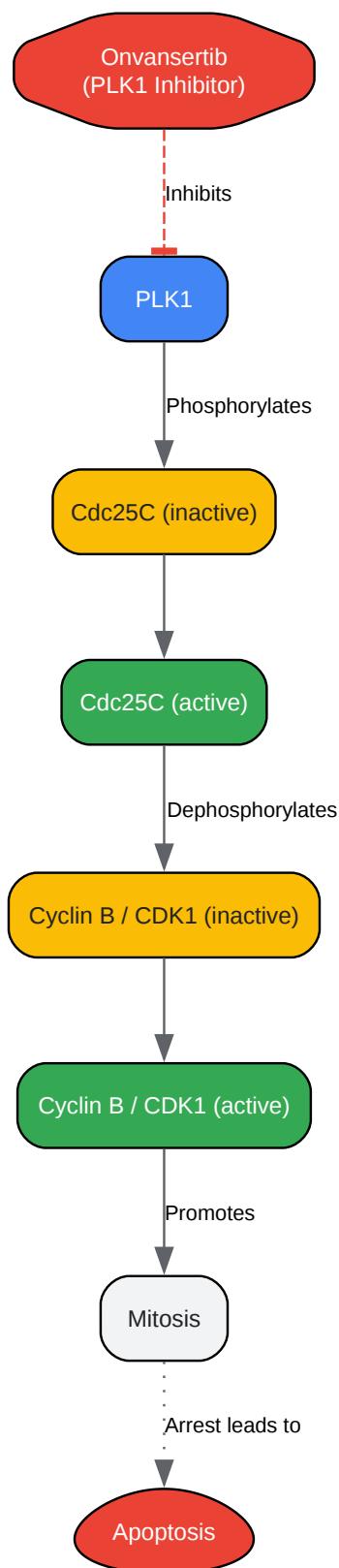
- 5-bromo-2-fluoropyridine
- Lithium diisopropylamide (LDA)
- n-Butyllithium (n-BuLi)
- N-formylpiperidine
- Anhydrous tetrahydrofuran (THF)
- 10% (w/v) aqueous citric acid solution
- Dichloromethane
- Sodium sulfate
- Cyclohexane

Procedure:

- A solution of lithium diisopropylamine in anhydrous THF is prepared and cooled to -78 °C under a nitrogen atmosphere.
- n-Butyl lithium is added to the solution, and the mixture is stirred for 15 minutes at -78 °C.
- 5-bromo-2-fluoropyridine is then added, and the resulting mixture is stirred for 90 minutes at -78 °C.
- N-formylpiperidine is rapidly added to the suspension at -78 °C, and the mixture is stirred vigorously for 60 seconds.
- The reaction is immediately quenched by the addition of a 10% (w/v) aqueous solution of citric acid.
- The mixture is warmed to room temperature and partitioned between water and dichloromethane.

- The aqueous phase is extracted three times with dichloromethane.
- The combined organic phases are dried over sodium sulfate, filtered, and concentrated.
- Crystallization of the crude product from cyclohexane affords 5-bromo-2-fluoro-pyridine-3-carbaldehyde as pale beige flaky crystals.[\[1\]](#)

[Click to download full resolution via product page](#)


Synthetic Workflow for **5-Bromo-2-fluoropyridine-3-carboxaldehyde**

Application in Drug Discovery: Targeting the PLK1 Signaling Pathway

5-Bromo-2-fluoropyridine-3-carboxaldehyde is a valuable precursor for the synthesis of inhibitors targeting Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that is a key regulator of the cell cycle, particularly during mitosis.[\[2\]](#)[\[3\]](#) It is overexpressed in many types of cancer, making it an attractive therapeutic target.[\[3\]](#)

The PLK1 signaling pathway is integral to the G2/M transition, centrosome maturation, spindle assembly, and cytokinesis. PLK1 activates Cdc25C, which in turn activates the Cyclin B/CDK1 complex, a master regulator of mitosis. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.

Onvansertib is a selective PLK1 inhibitor that has shown promise in clinical trials for various cancers.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The chemical structure of onvansertib features a substituted pyrazolo[4,3-h]quinazoline core, which can be synthesized from intermediates derived from **5-Bromo-2-fluoropyridine-3-carboxaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Onvansertib | C24H27F3N8O3 | CID 49792852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-fluoropyridine-3-carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569406#5-bromo-2-fluoropyridine-3-carboxaldehyde-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com